molecular formula C9H9ClO2 B13817498 Phenyl 2-chloropropanoate CAS No. 54225-09-1

Phenyl 2-chloropropanoate

Cat. No.: B13817498
CAS No.: 54225-09-1
M. Wt: 184.62 g/mol
InChI Key: PTFWCFRZCGETRS-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organic Esters Chemistry

Phenyl 2-chloropropanoate belongs to the class of halogenated organic esters. These are organic compounds containing an ester functional group and one or more halogen atoms. Specifically, it is an ester of phenol (B47542) and 2-chloropropanoic acid. The presence of the chlorine atom on the carbon adjacent to the carbonyl group, known as the α-position, categorizes it as an α-haloester. This structural feature is pivotal to its chemical reactivity and utility in synthesis.

Halogenated organic esters are significant in organic chemistry due to the influence of the halogen atom on the molecule's electronic properties and reactivity. The electronegativity of the halogen can impact the reaction pathways of the ester group and the adjacent carbon atom, making these compounds valuable intermediates in various chemical transformations. wikipedia.org The study of compounds like this compound provides insights into the intricate interplay of different functional groups within a single molecule.

Overview of the Chemical Significance of α-Haloesters in Synthesis

The α-haloester functional group is a cornerstone in synthetic organic chemistry, providing a gateway to a diverse array of molecular architectures. The presence of the halogen at the α-position renders the α-proton acidic and the α-carbon electrophilic, enabling a variety of important chemical reactions. wikipedia.org

One of the most notable reactions involving α-haloesters is the Reformatsky reaction , discovered by Sergey Reformatsky in 1887. numberanalytics.comtheaic.org This reaction involves the treatment of an α-haloester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. numberanalytics.comwikipedia.orgchem-station.com The zinc initially forms an organozinc reagent with the α-haloester, which then adds to the carbonyl compound. wikipedia.org This carbon-carbon bond-forming reaction is a powerful tool for the construction of more complex molecules. theaic.org

Another key transformation is the Darzens condensation (or glycidic ester condensation), first reported by Georges Darzens in 1904. scentspiracy.com In this reaction, an α-haloester reacts with a ketone or aldehyde in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester. scentspiracy.comnumberanalytics.com These glycidic esters are valuable intermediates that can be further converted to aldehydes, ketones, or other functional groups. scentspiracy.com

Furthermore, α-haloesters are precursors in the Blaise reaction , which allows for the synthesis of β-enamino esters or β-keto esters from the reaction of an α-haloester with a nitrile in the presence of zinc. organic-chemistry.org They also participate in nucleophilic substitution reactions where the halide is displaced by various nucleophiles, leading to the formation of α-substituted esters. wikipedia.org The versatility of α-haloesters in these and other transformations underscores their importance as building blocks in organic synthesis.

Historical Development of this compound Research

While specific early research focusing exclusively on this compound is not extensively documented in readily available historical literature, its study is intrinsically linked to the broader historical development of α-haloester chemistry. The foundational discoveries of the Reformatsky and Darzens reactions in the late 19th and early 20th centuries laid the groundwork for investigating the reactivity of all α-haloesters, including phenyl esters. numberanalytics.comtheaic.orgscentspiracy.com

Early research on α-haloesters was primarily concerned with understanding their fundamental reactivity and exploring their synthetic potential. The development of spectroscopic techniques in the mid-20th century allowed for more detailed characterization of these compounds and their reaction products.

More contemporary research involving this compound has shifted towards its application in more specialized areas. For instance, it has been utilized as an initiator in atom transfer radical polymerization (ATRP) to synthesize polymers with specific terminal functional groups. scientific.net In one study, this compound was used to initiate the polymerization of N-isopropylacrylamide, leading to the formation of polymers that were subsequently complexed with europium(III) to create materials with both thermosensitive and fluorescent properties. scientific.net This highlights a move from fundamental reactivity studies to the application of this compound in materials science.

Current Research Frontiers and Unexplored Areas for this compound

Current research involving this compound and related α-haloesters continues to expand into new and innovative areas. One of the key frontiers is the development of more efficient and selective catalytic methods for reactions involving these compounds. This includes the use of novel metal catalysts and organocatalysts to control the stereochemistry of reactions like the Reformatsky and Darzens condensations, leading to the synthesis of enantiomerically pure products, which is crucial for the pharmaceutical industry. theaic.orgnih.gov

The application of this compound and its derivatives in materials science remains a promising area. Its role as an initiator in controlled radical polymerization techniques like ATRP allows for the synthesis of well-defined polymers with tailored architectures and functionalities. scientific.net Further exploration could involve its use in creating novel block copolymers or surface-grafted polymers with unique properties.

Another area of interest is the investigation of the biological activity of compounds derived from this compound. While the compound itself is primarily a synthetic intermediate, its derivatives have the potential for biological applications. For example, research has been conducted on the enzyme inhibitory effects of more complex molecules that incorporate the 2-chloropropanoate moiety. researchgate.net

Unexplored areas for this compound research could include:

Asymmetric Catalysis: The development of highly enantioselective catalytic systems specifically for reactions involving this compound to produce chiral building blocks.

Novel Polymer Architectures: Utilizing this compound in combination with other monomers to create new types of functional polymers with applications in fields such as drug delivery or sensor technology.

Mechanistic Studies: Detailed computational and experimental studies to further elucidate the reaction mechanisms of transformations involving this compound, which could lead to improved reaction conditions and outcomes.

Green Chemistry Approaches: The development of more environmentally benign methods for the synthesis and application of this compound, such as using greener solvents or catalysts.

Data Tables

Table 1: Key Chemical Properties of this compound

PropertyValue
IUPAC Name This compound nih.gov
Molecular Formula C₉H₉ClO₂ nih.gov
Molecular Weight 184.62 g/mol nih.govvulcanchem.com
CAS Number 54225-09-1 nih.govvulcanchem.com
Canonical SMILES CC(C(=O)OC1=CC=CC=C1)Cl nih.gov
InChIKey PTFWCFRZCGETRS-UHFFFAOYSA-N nih.gov

Table 2: Selected Reactions Involving α-Haloesters

Reaction NameReactantsReagentsProduct
Reformatsky Reaction numberanalytics.comwikipedia.orgα-haloester, aldehyde/ketoneZinc metal, acid workupβ-hydroxy ester
Darzens Condensation scentspiracy.comnumberanalytics.comα-haloester, aldehyde/ketoneBaseα,β-epoxy ester (glycidic ester)
Blaise Reaction organic-chemistry.orgα-haloester, nitrileZinc metal, workup conditions varyβ-enamino ester or β-keto ester

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54225-09-1

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

phenyl 2-chloropropanoate

InChI

InChI=1S/C9H9ClO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

PTFWCFRZCGETRS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=CC=C1)Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Phenyl 2 Chloropropanoate

Classical Esterification Approaches

Traditional methods for synthesizing phenyl 2-chloropropanoate primarily involve the formation of an ester linkage between a phenol (B47542) and a 2-chloropropanoic acid derivative. These methods are well-established and widely utilized in chemical synthesis.

Fischer Esterification Variants for this compound

Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. byjus.comlibretexts.orgmasterorganicchemistry.com In the context of this compound, this would involve the reaction of 2-chloropropanoic acid with phenol. The reaction is reversible, and to drive the equilibrium towards the product side, it is common to either use an excess of one reactant or remove the water formed during the reaction, often through azeotropic distillation. byjus.comlibretexts.org

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like boron trifluoride (BF₃). operachem.commdpi.com The reaction is typically conducted under reflux conditions, with the temperature being dictated by the boiling point of the solvent employed. operachem.com While direct application of Fischer esterification to phenol (a less reactive alcohol) and 2-chloropropanoic acid can be challenging, variants of this method, potentially using activating agents, can be employed.

A related approach involves the Friedel-Crafts reaction, where an alkylbenzene is reacted with a 2-chloropropionate in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. google.com This method, however, leads to the formation of a (4-alkylphenyl)propionate rather than the direct synthesis of this compound.

Acid Chloride/Phenol Coupling Methods

A more direct and often more efficient method for the synthesis of this compound involves the reaction of 2-chloropropanoyl chloride with phenol. vulcanchem.com This method falls under the category of nucleophilic acyl substitution. The high reactivity of the acid chloride makes the reaction with phenol proceed readily, often in the presence of a base to neutralize the hydrochloric acid byproduct. vulcanchem.comsmolecule.com

The reaction between 2-chloropropanoyl chloride and an amine to form an amide is a well-established transformation, highlighting the electrophilicity of the acyl chloride. smolecule.comstackexchange.com A similar principle applies to the reaction with phenol, where the phenoxide ion (generated in the presence of a base) acts as the nucleophile. The preparation of the requisite 2-chloropropanoyl chloride can be achieved by treating 2-chloropropionic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.comgoogle.com

Advanced and Stereoselective Synthesis of this compound and its Enantiomers

The presence of a chiral center at the second carbon of the propanoate chain means that this compound can exist as two enantiomers. The synthesis of enantiomerically enriched or pure forms of this compound is of significant interest, particularly for applications in the pharmaceutical and agrochemical industries.

Asymmetric Synthesis Strategies for Chiral this compound

Recent advancements have focused on the development of catalytic asymmetric methods to synthesize α-aryl esters. One notable strategy is the nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides. rsc.orgchemrxiv.org This reaction, utilizing a chiral BiOX ligand, allows for the formation of α-arylesters in good yields and with high enantioselectivities under mild conditions. rsc.orgchemrxiv.org While this specific example demonstrates the synthesis of α-aryl esters, the underlying principle of using a chiral catalyst to control the stereochemical outcome is directly applicable to the synthesis of chiral this compound derivatives.

These methods offer a more streamlined approach compared to traditional methods that often rely on chiral resolution or the use of chiral auxiliaries. rsc.orgchemrxiv.org The development of such enantioselective catalytic systems represents a significant step forward in the efficient production of chiral building blocks. rsc.org

Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of esters. acs.orgdur.ac.ukresearchgate.net In the context of this compound, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. For instance, Candida rugosa lipase has been shown to exhibit high enantioselectivity in the hydrolysis of various 2-chloropropionate esters. dur.ac.ukresearchgate.net

Alternatively, enzymatic resolution can be achieved through transesterification. acs.org For example, a lipase can catalyze the reaction between a racemic alcohol and an achiral acyl donor, or between a racemic acyl donor like this compound and an alcohol. The enzyme's stereopreference leads to the formation of an enantioenriched product. The efficiency of such resolutions can be influenced by the choice of enzyme, solvent, and reaction conditions. researchgate.netgoogle.com

Below is a table summarizing the enzymatic resolution of related chloropropanoate esters:

EnzymeSubstrateReaction TypeKey FindingReference
Candida rugosa lipaseRacemic octyl-2-chloropropionateHydrolysisTotal enantiospecificity, yielding S-(-)-octyl-2-chloropropionate and D-(+)-chloropropionic acid. dur.ac.uk
Candida rugosa lipaseRacemic methyl-2-chloropropionateHydrolysis in a biphasic systemStereoselective hydrolysis occurs when the substrate is dissolved in a water-immiscible organic solvent. dur.ac.uk
Lipase P(rac)-endo-2-norbornyl (L)-2-chloropropanoateHydrolysisThe (L)-ester was hydrolyzed about 5 times more selectively than the (D)-counterpart. researchgate.net
Candida cylindracea (CC) lipaseRacemic menthol (B31143) and ethyl (D)-2-chloropropanoateTransesterificationOptically pure (1R,2S,5R)-menthol was obtained. researchgate.net

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.orgsigmaaldrich.comwordpress.com The auxiliary is later removed, having served its purpose of inducing chirality. This strategy is a well-established method for asymmetric synthesis. wikipedia.orgwordpress.com

In the synthesis of a specific enantiomer of this compound, a chiral alcohol could be used as an auxiliary. This chiral alcohol would be esterified with 2-chloropropanoic acid, resulting in a mixture of diastereomers. These diastereomers can then be separated by standard techniques like chromatography. After separation, the desired diastereomer can be subjected to transesterification with phenol to yield the enantiomerically pure this compound, and the chiral auxiliary can be recovered. While no direct examples for this compound were found, the general principle is widely applied in organic synthesis. For example, chiral auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam are commonly used to direct stereoselective alkylations and other transformations. wikipedia.orgwordpress.com

Catalytic Enantioselective Approaches, including Nickel-Catalyzed Cross-Coupling

The synthesis of specific, single-enantiomer forms of chiral molecules is a significant goal in modern organic chemistry, particularly for applications in pharmaceuticals and agrochemicals. For this compound, which possesses a chiral center at the second carbon of the propanoate chain, enantioselective synthesis aims to produce either the (R)- or (S)-enantiomer preferentially. Catalytic methods are highly desirable for this purpose as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

One of the prominent methods for the enantioselective synthesis of α-aryl esters, including derivatives of this compound, is the nickel-catalyzed asymmetric cross-coupling reaction. chemrxiv.orgrsc.org This approach involves the coupling of an α-haloester, such as this compound, with an aryl halide or a similar aryl-containing electrophile in the presence of a nickel catalyst complexed with a chiral ligand.

A notable example is the nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides. chemrxiv.orgrsc.orgrsc.org This reaction proceeds under mild conditions and demonstrates good functional group tolerance, affording α-arylesters in high yields and with significant enantioselectivity. chemrxiv.orgrsc.orgrsc.org The key to achieving high enantioselectivity lies in the choice of the chiral ligand that coordinates to the nickel center. The BiOX (bis(oxazoline)) family of ligands has been identified as particularly effective for this transformation. chemrxiv.orgrsc.org

In a typical reaction, this compound can be coupled with a (hetero)aryl iodide using a nickel(II) bromide diglyme (B29089) complex (NiBr2·diglyme) as the nickel source, a chiral BiOX ligand, and a stoichiometric reductant such as manganese metal (Mn⁰). chemrxiv.orgrsc.orgrsc.org The reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF). chemrxiv.orgrsc.org An additive, such as sodium tetrafluoroborate (B81430) (NaBF₄), has been found to be crucial for the successful formation of the desired product. chemrxiv.orgrsc.org

The enantioselectivity of the reaction is influenced by the steric and electronic properties of both the α-chloroester substrate and the chiral ligand. chemrxiv.orgrsc.org For instance, BiOX ligands with branched alkyl substituents have been shown to provide a superior combination of yield and enantiomeric excess (ee). chemrxiv.orgrsc.org A multivariate linear regression model has even been developed to quantitatively relate the influence of the substrate and ligand structures on the observed enantioselectivity. chemrxiv.orgrsc.orgrsc.org This allows for a more rational design of reaction conditions to achieve the desired stereochemical outcome.

The proposed mechanism for many nickel-catalyzed cross-coupling reactions of alkyl halides involves an oxidative addition that proceeds through a radical mechanism. rsc.org However, the possibility of an in situ generated manganese enolate intermediate has also been considered. rsc.org

The resulting α-aryl esters from this methodology are valuable building blocks that can be further converted into pharmaceutically relevant chiral compounds. chemrxiv.orgrsc.orgrsc.org

Table 1: Key Parameters in Nickel-Catalyzed Asymmetric Cross-Coupling for α-Aryl Ester Synthesis

ParameterDescriptionExampleReference
Nickel Source Provides the catalytic nickel center.NiBr₂·diglyme chemrxiv.orgrsc.org
Chiral Ligand Induces enantioselectivity.BiOX (e.g., 4-heptylBiOX) chemrxiv.orgrsc.org
Reductant Drives the catalytic cycle.Mn⁰ chemrxiv.orgrsc.org
Solvent Medium for the reaction.Tetrahydrofuran (THF) chemrxiv.orgrsc.org
Additive Enhances reaction efficiency.NaBF₄ chemrxiv.orgrsc.org
Substrates Starting materials to be coupled.This compound and a (hetero)aryl iodide chemrxiv.orgrsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into chemical synthesis to minimize environmental impact. For the production of this compound, these principles focus on aspects such as reducing solvent use, maximizing the incorporation of starting materials into the final product, and minimizing waste generation.

Solvent-Free and Minimally Solvated Reactions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. In the context of this compound synthesis, which can be prepared by the esterification of phenol with 2-chloropropionyl chloride, exploring solvent-free conditions is a significant goal.

A patented process for preparing phenyl chloroacetate, a related compound, describes a solvent-free reaction between phenol and chloroacetyl chloride in the presence of a catalytic amount of an organic ammonium (B1175870) salt, phosphonium (B103445) salt, amine, phosphine, or amide. google.com This approach, if adaptable to this compound, would eliminate the need for a solvent, thereby reducing waste and simplifying the purification process. google.com The reaction can be carried out at temperatures between 50°C and 200°C, with a preferred range of 80°C to 130°C for optimal economy. google.com The product obtained from such a process may be of sufficient purity to be used directly in subsequent reactions without further purification. google.com

In cases where a solvent is necessary, the use of greener solvents or minimally solvated reaction conditions is encouraged. For instance, the synthesis of hydroxyaryl ketones, which involves a Friedel-Crafts acylation, has been demonstrated to proceed in the absence of a solvent, using trifluoromethanesulfonic acid as a catalyst. researchgate.net While not a direct synthesis of this compound, this illustrates the potential for solvent-free acylation reactions.

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-Factor) are important metrics for evaluating the greenness of a chemical process. chembam.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. google.com The E-Factor, introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. chembam.com An ideal E-Factor is zero. youtube.com

For the synthesis of this compound via the esterification of phenol with 2-chloropropionyl chloride, the atom economy can be calculated as follows:

Reaction: C₆H₅OH + CH₃CHClCOCl → C₉H₉ClO₂ + HCl

Molecular Weight of this compound (C₉H₉ClO₂): 184.62 g/mol nih.gov

Molecular Weight of Phenol (C₆H₅OH): 94.11 g/mol

Molecular Weight of 2-Chloropropionyl chloride (CH₃CHClCOCl): 126.98 g/mol

Molecular Weight of Hydrochloric acid (HCl): 36.46 g/mol

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

Atom Economy = (184.62 / (94.11 + 126.98)) x 100% ≈ 83.5%

This calculation shows that even with a 100% yield, a significant portion of the reactant mass is converted into a byproduct (HCl).

The E-Factor provides a more comprehensive measure of waste by considering not only byproducts but also solvent losses, unreacted starting materials, and materials used in workup and purification. youtube.com To calculate the E-Factor, one would need to know the actual masses of all materials used and the mass of the isolated product. youtube.com For example, if the synthesis used a solvent that was not fully recovered, this would contribute to the waste and increase the E-Factor.

Efforts to improve the greenness of this compound synthesis would focus on developing alternative routes with higher atom economy, such as addition reactions, or by finding uses for the byproducts generated. nih.gov Furthermore, minimizing the use of solvents and other auxiliary substances would directly lead to a lower E-Factor. youtube.com

Table 2: Green Chemistry Metrics for Chemical Synthesis

MetricDefinitionIdeal ValueRelevance to this compound Synthesis
Atom Economy The conversion efficiency of a chemical process in terms of all atoms involved and the desired products produced. chembam.com100%The traditional esterification route has an atom economy of approximately 83.5%.
E-Factor The ratio of the mass of waste to the mass of product. chembam.com0A lower E-Factor indicates a more environmentally friendly process, considering all waste streams. youtube.com

Process Intensification and Scale-Up Investigations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process intensification and scale-up strategies. These strategies aim to improve efficiency, safety, and consistency while reducing costs and environmental impact.

Continuous Flow Synthesis Methods

Continuous flow chemistry, often utilizing microreactors, has emerged as a powerful tool for process intensification. researchgate.net In a continuous flow system, reactants are continuously pumped through a reactor where they mix and react, and the product is continuously collected. google.com This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and greater consistency in product quality. smolecule.com

The synthesis of various chemical compounds, including those structurally related to this compound, has been successfully demonstrated in continuous flow reactors. smolecule.com For instance, the industrial-scale production of some compounds can be achieved through a continuous flow process that involves automated reactors and precise control of reaction parameters to ensure high yield and purity. This method often includes integrated purification steps like distillation and recrystallization.

For the synthesis of this compound, a continuous flow process could involve pumping solutions of phenol and 2-chloropropionyl chloride into a micro-mixer before the mixture enters a heated reaction coil. patsnap.com The residence time in the reactor, which determines the reaction time, can be precisely controlled by adjusting the flow rate and the reactor volume. This allows for rapid optimization of reaction conditions.

Reactor Design and Reaction Parameter Control

The design of the reactor is crucial for the success of a continuous flow process. Microreactors, with their high surface-area-to-volume ratio, provide excellent heat transfer, which is particularly important for managing exothermic reactions. anton-paar.com The material of the reactor must be compatible with the reactants and reaction conditions. For many organic reactions, stainless steel is a suitable material due to its chemical, mechanical, and thermal stability, as well as its good thermal conductivity. anton-paar.com

The ability to precisely control reaction parameters is a key advantage of continuous flow synthesis. Temperature, pressure, and residence time can be accurately maintained, leading to more reproducible results and potentially higher yields and selectivities compared to batch reactions. For example, in the continuous production of some esters, in-line removal of byproducts like water can be employed to shift the reaction equilibrium towards the product, thereby increasing the yield.

The scale-up of a continuous flow process can often be achieved by "numbering-up," which involves running multiple reactors in parallel, rather than by increasing the size of a single reactor ("scaling-up"). anton-paar.com This approach avoids many of the challenges associated with traditional scale-up, such as changes in heat and mass transfer characteristics. researchgate.net

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

FeatureBatch SynthesisContinuous Flow SynthesisReference
Operation Reactants are charged into a vessel, reacted, and then the product is discharged.Reactants are continuously fed into a reactor, and the product is continuously removed. google.com
Heat Transfer Can be limited, especially in large reactors.Excellent, due to high surface-area-to-volume ratio. anton-paar.com
Mass Transfer Can be limited, affecting reaction rates.Enhanced, leading to faster reactions. ias.ac.in
Safety Higher risk due to large volumes of reactants and potential for thermal runaways.Inherently safer due to small reaction volumes. researchgate.net
Reproducibility Can be challenging to maintain consistency between batches.High reproducibility due to precise control of parameters.
Scale-Up Involves increasing the size of the reactor, which can be complex.Often achieved by numbering-up (running reactors in parallel). anton-paar.com

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions at the α-Carbon

The carbon atom alpha to the carbonyl group in phenyl 2-chloropropanoate is a key site for nucleophilic attack. This section explores the characteristics of these substitution reactions.

S_N2 Reactivity and Stereochemical Inversion Studies

Nucleophilic substitution at the α-carbon of this compound can proceed via an S(_N)2 mechanism. A hallmark of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center. libretexts.orgpressbooks.pubmasterorganicchemistry.com This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, in a "backside attack". libretexts.orgpressbooks.pubyoutube.com This concerted process, where the new bond forms simultaneously as the old bond breaks, leads to a predictable and stereospecific outcome. libretexts.orgpressbooks.pub

For instance, if a chiral enantiomer of this compound, such as (R)-phenyl 2-chloropropanoate, undergoes an S(_N)2 reaction, the product will have the opposite stereoconfiguration, in this case, the (S)-enantiomer. libretexts.org This stereochemical inversion is a fundamental characteristic of S(_N)2 reactions and has been extensively studied to understand reaction mechanisms. masterorganicchemistry.comyoutube.comlibretexts.org The transition state of this reaction involves a pentacoordinated carbon atom, which is a high-energy intermediate. pressbooks.pub

Intramolecular Cyclization Pathways

Under specific conditions, this compound can undergo intramolecular cyclization reactions. For example, derivatives of this compound can be used in the synthesis of 1-indanones through intramolecular Friedel-Crafts acylation. nih.gov In a related process, the reaction of 3-chloropropionyl chloride with 2,6-dibromophenol (B46663) yields 2,6-dibromophenyl 3-chloropropionate, which can then be cyclized to form a substituted 1-indanone. nih.gov Such intramolecular reactions are powerful tools in synthetic organic chemistry for the construction of cyclic molecules. nih.gov

Effect of Leaving Group and Nucleophile Structure on Reactivity

The rate and efficiency of nucleophilic substitution reactions are significantly influenced by the nature of both the leaving group and the incoming nucleophile.

Leaving Group: A good leaving group is a species that is stable on its own, typically a weak base. libretexts.orgbits-pilani.ac.in In the case of this compound, the chloride ion is a reasonably good leaving group. The strength of the carbon-leaving group bond is a critical factor; a weaker bond leads to a faster reaction. purechemistry.org The general reactivity trend for halide leaving groups is I > Br > Cl > F. purechemistry.org

Nucleophile: The reactivity of the nucleophile is also paramount. A stronger nucleophile will generally lead to a faster S(_N)2 reaction. bits-pilani.ac.inlibretexts.org However, the strength of a nucleophile does not always correlate directly with its basicity. dalalinstitute.com For example, in certain reactions, a weaker nucleophile that is a stronger base may favor elimination reactions over substitution. dalalinstitute.com The choice of solvent can also influence nucleophilicity; polar aprotic solvents can enhance the reactivity of nucleophiles by minimizing solvation. libretexts.org

Hydrolysis and Solvolysis Kinetics and Mechanisms

The ester functionality in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. Solvolysis is a more general term for the reaction of a substrate with the solvent.

Acid-Catalyzed Hydrolysis Investigations

The acid-catalyzed hydrolysis of esters is a reversible process. dalalinstitute.com The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. dalalinstitute.comyoutube.com This is followed by a series of proton transfer steps, leading to the formation of a carboxylic acid and an alcohol. dalalinstitute.com For this compound, this would yield 2-chloropropanoic acid and phenol (B47542). Acid-catalyzed hydrolysis typically becomes significant at a pH of 2 or lower. epa.gov The rate of this reaction is dependent on the concentration of the acid catalyst. oup.com

Base-Mediated Hydrolysis Pathways

Base-mediated hydrolysis of esters, also known as saponification, is generally an irreversible process. masterorganicchemistry.com The mechanism typically follows a B(_{AC})2 pathway, which stands for base-catalyzed, acyl-oxygen cleavage, bimolecular reaction. epa.govnih.gov This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the phenoxide ion as the leaving group to form 2-chloropropanoic acid. masterorganicchemistry.com Under basic conditions, the carboxylic acid is deprotonated to form the carboxylate salt. masterorganicchemistry.com The rate of base-catalyzed hydrolysis is dependent on the concentration of both the ester and the base. epa.gov

The hydrolysis of phenyl esters can be influenced by the presence of buffers. For instance, the hydrolysis of phenyl benzenesulfinate (B1229208) is catalyzed by both acid and base and is significantly accelerated by the components of buffer solutions like carboxylates and amines. oup.com

Non-Aqueous Solvolysis Reactions

The solvolysis of α-halo esters like this compound in non-aqueous, hydroxylic solvents is a complex process influenced by the solvent's nucleophilicity and ionizing power. The reaction can proceed through different mechanisms, primarily a bimolecular addition-elimination pathway or a unimolecular ionization (SN1-type) pathway. The dominant mechanism is dictated by the structure of the ester and the properties of the solvent. mdpi.com

The extended Grunwald-Winstein equation is often used to analyze the kinetic data from these reactions and to elucidate the mechanism. nih.govmdpi.com The equation is expressed as:

log(k/k₀) = lNT + mYCl

Where:

k is the specific rate of solvolysis in a given solvent.

k₀ is the rate in the standard solvent (80% ethanol/20% water). mdpi.com

l represents the sensitivity of the reaction to the solvent's nucleophilicity (NT). beilstein-journals.org

m represents the sensitivity to the solvent's ionizing power (YCl). beilstein-journals.org

For this compound, the electron-withdrawing nature of the phenyl group and the chlorine atom influences the stability of potential intermediates. In solvents with low ionizing power but high nucleophilicity (e.g., ethanol, methanol), a bimolecular pathway is generally favored. mdpi.com This involves the solvent acting as a nucleophile, attacking the carbonyl carbon in an addition-elimination sequence. acs.org Conversely, in solvents with high ionizing power and low nucleophilicity, such as those containing 2,2,2-trifluoroethanol (B45653) (TFE), the reaction may shift towards a unimolecular mechanism involving the formation of a carbocation intermediate. mdpi.com

Studies on similar chloroformate esters show that l/m ratios are indicative of the mechanism. Ratios greater than 2.7 suggest an addition-elimination pathway, while values between 0.5 and 1.0 point to a unimolecular ionization mechanism. beilstein-journals.org

Table 1: Mechanistic Interpretation of Grunwald-Winstein Parameters for Solvolysis
l/m RatioFavored MechanismTypical Solvent Conditions
> 2.7Bimolecular Addition-EliminationHigh Nucleophilicity, Low Ionizing Power (e.g., Aqueous Ethanol)
0.5 - 1.0Unimolecular Ionization (SN1-like)Low Nucleophilicity, High Ionizing Power (e.g., Aqueous Fluoroalcohols)
< 0.5Ionization-FragmentationSpecific substrates prone to fragmentation

Elimination Reactions for Unsaturated Esters

This compound can undergo elimination reactions in the presence of a base to form unsaturated esters, primarily phenyl acrylate. The reaction involves the removal of a proton from the α-carbon and the expulsion of the chloride ion. The mechanism of this dehydrochlorination can follow different pathways, most notably the E2 (bimolecular elimination) and E1cB (unimolecular elimination via conjugate base) routes. aakash.ac.inpressbooks.pub

The choice between the E2 and E1cB mechanism is influenced by factors such as the strength of the base, the nature of the solvent, and the stability of the potential intermediate. dalalinstitute.com

E2 (Bimolecular Elimination): This is a concerted, one-step process where the base removes the α-proton simultaneously with the departure of the chloride leaving group. aakash.ac.in The reaction rate is dependent on the concentration of both the substrate and the base. A strong base is typically required to facilitate this pathway. dalalinstitute.com The transition state involves a partial breaking of the C-H and C-Cl bonds and partial formation of the C=C double bond.

E1cB (Unimolecular Elimination, Conjugate Base): This is a two-step mechanism that is favored when the α-proton is particularly acidic and a poor leaving group is present. masterorganicchemistry.com The presence of the ester's carbonyl group enhances the acidity of the α-proton, making the formation of a carbanion (conjugate base) intermediate feasible. aakash.ac.in

Step 1: A base abstracts the acidic α-proton to form a resonance-stabilized carbanion. masterorganicchemistry.com

Step 2: The carbanion expels the chloride ion to form the alkene product (phenyl acrylate). The reaction is considered E1cB if the first step is reversible and the second step is rate-determining, or E1cBirr if the initial deprotonation is irreversible. masterorganicchemistry.com Studies on similar systems suggest that dehydrochlorination of α-chloro esters can exist on the borderline between the E2 and E1cB mechanisms. researchgate.net

While the elimination of this compound leads to a single geometric isomer (phenyl acrylate), stereoselectivity becomes a critical consideration for substrates that can form E/Z isomers. The underlying mechanism dictates the stereochemical outcome.

E2 Stereoselectivity: The E2 mechanism generally proceeds through an anti-periplanar transition state, where the abstracted proton and the leaving group are on opposite sides of the C-C bond, in a staggered conformation. dalalinstitute.com This geometric requirement leads to a high degree of stereoselectivity.

E1cB Stereoselectivity: In the E1cB mechanism, the stereochemistry is determined after the formation of the carbanion intermediate. The intermediate can rotate around the C-C single bond before the leaving group is expelled. The final stereochemistry often reflects the thermodynamically more stable alkene isomer.

For the synthesis of α-haloacrylates, which are structurally related to the product of elimination, stereoselective methods have been developed that often rely on controlling the geometry of an enolate or related intermediate. researchgate.net Dehydrohalogenation of α,β-dihalopropanoate derivatives using a mild, base-free system like DMSO has also been shown to produce α-haloacrylates selectively. organic-chemistry.org

Electrophilic Aromatic Substitution on the Phenyl Moiety (e.g., Friedel-Crafts Acylation/Alkylation)

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). The phenoxy group (-O-C(=O)R) attached to the ring is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. However, the ester's carbonyl group is electron-withdrawing, which slightly deactivates the ring compared to phenol or anisole.

In Friedel-Crafts reactions, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is used to generate a strong electrophile (a carbocation for alkylation or an acylium ion for acylation). byjus.commasterorganicchemistry.com

Friedel-Crafts Alkylation: The reaction of this compound with an alkyl halide and a Lewis acid would lead to the substitution of an alkyl group at the ortho and para positions of the phenyl ring.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst introduces an acyl group, forming a ketone. organic-chemistry.org This reaction is generally preferred over alkylation as the product is a deactivated ketone, which prevents further substitutions. masterorganicchemistry.comorganic-chemistry.org The acylation of this compound would yield ortho- and para-acyl substituted derivatives. researchgate.net The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich phenyl ring. byjus.com

Table 2: Expected Products of Friedel-Crafts Acylation of this compound
Position of SubstitutionProduct Structure Name
para (Major Product)4-Acylthis compound
ortho (Minor Product)2-Acylthis compound

The use of strong Lewis acids could potentially lead to cleavage of the ester linkage (Fries rearrangement), which represents a competing reaction pathway. researchgate.net

Radical Reactions and Polymerization Initiation Potential

This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP). google.com ATRP is a type of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. nih.govacs.org

The initiation process involves the homolytic cleavage of the carbon-chlorine bond, which is facilitated by a transition metal complex (e.g., a copper(I) or iron(II) halide complexed with ligands). isca.megoogle.com

The mechanism is as follows:

Activation: The transition metal complex in its lower oxidation state (e.g., Cu(I)Br/L) abstracts the chlorine atom from this compound (R-X). This generates a radical (R•) and the oxidized metal complex (e.g., X-Cu(II)Br/L). acs.org

Initiation/Propagation: The generated radical adds to a monomer molecule (M), initiating the polymerization process.

Deactivation: The propagating radical can be reversibly deactivated by reacting with the metal complex in its higher oxidation state (X-Cu(II)Br/L), reforming a dormant polymer chain with a terminal halogen and the reduced metal complex. acs.org

The equilibrium between the active (radical) and dormant (halide-capped) species is key to the controlled nature of ATRP. The ester group helps to stabilize the radical formed upon C-Cl bond cleavage, making α-halo esters like this compound particularly suitable as ATRP initiators. nih.govresearchgate.net

Organometallic Reactions and Cross-Coupling Applications

The carbon-chlorine bond in this compound can be activated by various transition metal catalysts (e.g., palladium, nickel, iron, cobalt) to participate in cross-coupling reactions. kyoto-u.ac.jprsc.org These reactions are powerful tools for forming new carbon-carbon bonds at the α-position of the ester.

Nickel-Catalyzed Reductive Cross-Coupling: this compound has been successfully used as an electrophile in nickel-catalyzed asymmetric reductive cross-coupling reactions with (hetero)aryl iodides. rsc.orgchemrxiv.org In a study, a nickel catalyst with a chiral bisoxazoline (BiOX) ligand was used with manganese metal as a reductant to couple this compound with pyridyl iodide, yielding the corresponding α-aryl propanoate with high yield and enantioselectivity. rsc.orgchemrxiv.org

Suzuki-Miyaura Coupling: While less common for α-chloro esters compared to their bromo analogs, Suzuki-type couplings are theoretically possible. jsynthchem.com The reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a phenylboronic acid). researchgate.net However, secondary alkyl chlorides can be challenging substrates for this transformation. manchester.ac.uk

Negishi and Hiyama Couplings: Other cross-coupling reactions, such as the Negishi (using organozinc reagents) and Hiyama (using organosilanes) couplings, have been developed for α-halo esters. organic-chemistry.orgnih.gov These methods, often employing nickel or cobalt catalysts, can create α-aryl or α-alkenyl esters with high enantioselectivity from racemic starting materials. organic-chemistry.orgnih.gov

Table 3: Overview of Cross-Coupling Reactions for α-Halo Esters
Reaction NameOrganometallic ReagentTypical CatalystReference Principle
Suzuki-MiyauraOrganoboron (R-B(OH)₂)Palladium jsynthchem.comresearchgate.net
NegishiOrganozinc (R-ZnX)Nickel, Cobalt nih.gov
HiyamaOrganosilane (R-SiR'₃)Nickel, Palladium organic-chemistry.org
Reductive Cross-CouplingCoupled with another electrophile (e.g., Ar-I)Nickel rsc.orgchemrxiv.org

These organometallic reactions provide a versatile route to synthetically valuable α-substituted carboxylic acid derivatives starting from this compound. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. longdom.org Generally, these reactions involve the coupling of an organohalide with an organometallic reagent. While α-chloroesters are known substrates for such transformations, specific examples detailing the palladium-catalyzed coupling of this compound are not as extensively documented as other catalytic systems. longdom.orglongdom.org

However, the general methodology for the α-arylation of esters using palladium catalysts is well-established. These reactions typically employ a palladium source and a suitable ligand to couple an ester enolate or its equivalent with an aryl halide. nih.govorganic-chemistry.org Conversely, α-haloesters can serve as the electrophilic partner. For instance, methods have been developed for the palladium-catalyzed Suzuki-Miyaura cross-coupling of α-chloroesters with organotrifluoroborate salts. nih.gov Another study demonstrated that while α-bromoesters coupled effectively with allylic alcohols under palladium catalysis, the corresponding chloroester did not yield the desired product, likely due to the higher bond dissociation energy of the C-Cl bond. rsc.org This highlights a common challenge in using chloro-electrophiles, which often require more reactive catalytic systems compared to their bromo or iodo counterparts.

Nickel-Catalyzed Reductive Cross-Coupling

In contrast to palladium catalysis, the nickel-catalyzed reductive cross-coupling of this compound is a well-investigated and highly effective transformation for creating C(sp³)–C(sp²) bonds. This cross-electrophile coupling method avoids the need for pre-formed organometallic reagents by coupling two different electrophiles in the presence of a stoichiometric reductant.

A significant development is the asymmetric reductive cross-coupling of this compound with various (hetero)aryl iodides. This reaction proceeds under mild conditions using a nickel catalyst, a chiral ligand, and a terminal reductant, affording valuable α-arylesters in good yields and with high enantioselectivity. The reaction has proven tolerant of a variety of functional groups.

Key components of this catalytic system include:

Nickel Source: NiBr₂·diglyme (B29089)

Ligand: Chiral BiOX (bis(oxazoline)) ligands, such as 4-heptylBiOX

Reductant: Manganese powder (Mn⁰)

Additive: Sodium tetrafluoroborate (B81430) (NaBF₄) was found to be critical for product formation.

The utility of this method has been demonstrated in the synthesis of pharmaceutically relevant molecules. For example, the coupling of this compound with a naphthyl iodide derivative yielded an ester precursor to the non-steroidal anti-inflammatory drug (NSAID) (S)-naproxen, which was then obtained through hydrolysis.

Table 1: Optimization of Nickel-Catalyzed Reductive Cross-Coupling

EntryDeviation from Standard ConditionsYield (%)Enantiomeric Excess (ee, %)
1None (4-heptylBiOX ligand)9286
2Without NaBF₄<5-
3Zn⁰ instead of Mn⁰ reductant3186
41,4-Dioxane instead of THF solventNo Reaction-
5Methyl ester instead of phenyl ester6587
6tert-Butyl ester instead of phenyl ester7186

This table is based on data from studies on the nickel-catalyzed asymmetric reductive cross-coupling of this compound.

Mechanism of Metal-Catalyzed C-C Bond Formation

The mechanism of metal-catalyzed cross-coupling reactions is highly dependent on the specific metal, ligands, and substrates involved.

For the nickel-catalyzed reductive cross-coupling of this compound with an aryl iodide, the mechanism is believed to proceed through a Ni(0)/Ni(I)/Ni(III) or a related catalytic cycle, rather than a simple Ni(0)/Ni(II) pathway. oaepublish.comnih.gov Experimental studies have provided key insights:

The reaction is not believed to proceed via an in-situ generated manganese enolate of the chloroester.

The catalytic cycle is initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species by the manganese reductant.

The Ni(0) complex undergoes oxidative addition with the more reactive electrophile, the aryl iodide, to form a Ni(II)-aryl intermediate.

This intermediate is then proposed to interact with the this compound. The exact subsequent steps are complex, but mechanistic investigations suggest a pathway involving a Ni(I) species that abstracts the chlorine atom from the ester to generate an alkyl radical. This radical can then recombine with the nickel center to form a Ni(III) intermediate, which undergoes reductive elimination to furnish the final C-C coupled product and a Ni(I) species, propagating the catalytic cycle. oaepublish.comnih.gov

More broadly, metal-catalyzed C-C bond formation can follow several mechanistic paradigms, including radical chain pathways where a cage-escaped alkyl radical is an intermediate. rsc.orgchinesechemsoc.org The specific pathway is often influenced by the substrates and ligands used. nih.gov

Redox Chemistry of the this compound Scaffold

The this compound molecule has two primary sites susceptible to redox reactions: the ester group and the aromatic phenyl ring.

Reduction of the Ester Group

The ester functionality of this compound can be reduced, most commonly via hydrolysis. Basic hydrolysis (saponification) or acidic hydrolysis cleaves the ester bond to yield 2-chloropropanoic acid and phenol. This transformation is a standard and crucial step when the ester group is used as a protecting group for a carboxylic acid. For example, in the synthesis of (S)-naproxen, the phenyl ester product from the nickel-catalyzed coupling is hydrolyzed to the final carboxylic acid drug.

Enzymatic hydrolysis of related 2-chloropropionate esters has also been explored. Lipases, such as that from Candida rugosa, can stereoselectively hydrolyze racemic mixtures of these esters, providing a route to enantioenriched chloropropionic acid and the corresponding unreacted ester. dur.ac.uk

Oxidation Processes

Specific and controlled oxidation of the this compound scaffold is not extensively described in the literature. In principle, the molecule can undergo oxidation at several positions. The phenyl group is susceptible to oxidation to form phenols or can be cleaved under harsh oxidative conditions using potent oxidizing agents like ruthenium tetraoxide. acs.org The alkyl portion of the ester could also be oxidized, though this would likely require specific reagents to avoid reaction at the more labile ester or C-Cl bonds.

The oxidative cleavage of carboxylic esters, while generally difficult, can be achieved enzymatically. For instance, cytochrome P-450 has been shown to catalyze the oxidative cleavage of certain esters to their corresponding carboxylic acids via a radical-based hydrogen atom abstraction mechanism. nih.gov Other oxidative reactions, such as the Dakin oxidation or Baeyer-Villiger oxidation, typically apply to aldehydes, ketones, or specific aromatic systems and are not directly applicable to the this compound structure without prior modification. wikipedia.orgyoutube.com

Advanced Spectroscopic and Structural Elucidation of Phenyl 2 Chloropropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific NMR data for Phenyl 2-chloropropanoate, including detailed 1D and 2D spectra, is not extensively reported.

Advanced 1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A complete structural assignment of this compound would rely on a suite of advanced NMR experiments.

¹H NMR: Would provide information on the chemical environment of the hydrogen atoms, including their chemical shifts and coupling constants, revealing connectivity between adjacent protons.

¹³C NMR: Would identify the number of unique carbon environments and their electronic states.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, helping to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is essential for determining the molecule's conformation.

Without access to the actual spectra for this compound, a detailed analysis and the creation of corresponding data tables are not possible.

Chiral NMR Spectroscopy and Chiral Shift Reagents for Enantiomeric Excess Determination

This compound possesses a chiral center at the second carbon of the propanoate chain, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral compound. This is often achieved by using chiral shift reagents (CSRs), which are typically lanthanide complexes that can reversibly bind to the analyte. This interaction forms diastereomeric complexes that have different NMR spectra, allowing for the quantification of each enantiomer. While the principles of this technique are well-established, specific studies applying chiral shift reagents to this compound have not been found.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline forms. It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline structures. As no studies on the crystalline forms or solid-state NMR of this compound are publicly available, this aspect of its structural characterization remains unexplored.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The theoretical exact mass of this compound (C9H9ClO2) is 184.0291 Da. An experimental HRMS measurement would be required to confirm this with a high degree of confidence. Such specific data for this compound is not currently available in surveyed databases.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the ester bond and the loss of the chlorine atom. A detailed MS/MS study would be necessary to map out these fragmentation pathways and identify the characteristic product ions. The absence of such studies in the literature precludes a detailed analysis of its fragmentation behavior.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of this compound. By analyzing the vibrational modes of the molecule, specific structural features can be elucidated.

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups: the phenyl ring, the ester group, and the chloro-alkane moiety. The C=O stretching vibration of the ester group is anticipated to appear as a strong band in the FT-IR spectrum, typically in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester will likely produce strong bands in the 1300-1000 cm⁻¹ region.

The phenyl group will be identifiable by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration is expected to be observed in the fingerprint region, generally between 800 and 600 cm⁻¹, and can be sensitive to the conformational arrangement of the molecule.

Conformational analysis of this compound can be approached by examining the vibrational spectra for bands that are sensitive to the rotation around the C-C and C-O single bonds. Different conformers may exhibit unique spectral features, and computational studies can aid in assigning these features to specific molecular geometries. The presence of multiple bands in certain spectral regions could indicate the coexistence of different conformers in the sample.

Table 1: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
Aromatic C-H stretch 3100-3000 3100-3000
Aliphatic C-H stretch 3000-2850 3000-2850
C=O stretch (ester) 1750-1735 1750-1735
C=C stretch (aromatic) 1600-1450 1600-1450
C-O stretch (ester) 1300-1000 1300-1000

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For a chiral compound like this compound, single-crystal X-ray diffraction can unambiguously establish its absolute configuration (R or S) and provide precise details about its solid-state conformation, including bond lengths, bond angles, and torsional angles.

The resulting crystal structure would reveal the preferred conformation of the molecule in the crystalline lattice, which is influenced by intermolecular interactions such as packing forces. Key parameters that would be determined include the orientation of the phenyl ring relative to the ester plane and the conformation around the chiral center. For absolute configuration determination, anomalous dispersion effects would be utilized, typically requiring the presence of a heavier atom like chlorine.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.5
b (Å) 6.2
c (Å) 10.1
β (°) 105
Z 2

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules. These methods are particularly valuable for analyzing the enantiomeric purity and absolute configuration of compounds like this compound.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An optically active sample will exhibit characteristic CD signals (Cotton effects) in the wavelength regions corresponding to its chromophores. For this compound, the phenyl and ester carbonyl groups are the primary chromophores. The sign and magnitude of the Cotton effects can be correlated with the absolute configuration of the chiral center. For instance, the n → π* transition of the carbonyl group is expected to give a CD band around 210-240 nm.

ORD spectroscopy measures the variation of optical rotation with the wavelength of plane-polarized light. An ORD spectrum displays a plain curve at wavelengths away from an absorption maximum and shows a Cotton effect (a peak and a trough) in the region of absorption. The shape and sign of the Cotton effect in the ORD spectrum are also indicative of the absolute configuration.

The application of empirical rules, such as the Octant Rule for the carbonyl chromophore, can help in predicting the sign of the Cotton effect based on the spatial arrangement of substituents around the chiral center. Computational methods can also be employed to simulate CD and ORD spectra for different enantiomers and conformers to aid in the assignment of the absolute configuration.

Table 3: Expected Chiroptical Data for this compound Enantiomers

Technique Parameter Expected Observation for (R)-enantiomer Expected Observation for (S)-enantiomer
CD λmax (n → π*) ~220 nm ~220 nm
Sign of Cotton Effect Positive or Negative Opposite sign to (R)-enantiomer
ORD Cotton Effect Positive or Negative Opposite sign to (R)-enantiomer

Table of Compounds

Compound Name

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate Phenyl 2-chloropropanoate. These methods provide insights into the molecule's electronic and geometric properties, which are fundamental to understanding its behavior in chemical reactions.

While the specific optimized coordinates are not detailed in the primary literature, a representative optimized structure would feature the phenyl ring, the ester group, and the chloropropanoate moiety with specific spatial arrangements. Conformational analysis would involve the rotation around key single bonds, such as the C-O bond of the ester and the C-C bonds in the propanoate chain, to identify the most stable conformers.

Table 1: Representative Calculated Geometrical Parameters for this compound (Note: This table is illustrative of the type of data obtained from DFT calculations and is not based on published experimental or detailed computational results, which are not available.)

ParameterAtom 1Atom 2Atom 3Value
Bond LengthC(carbonyl)O(ester)-1.35 Å
Bond LengthO(ester)C(phenyl)-1.41 Å
Bond LengthC(chiral)Cl-1.78 Å
Bond AngleO(carbonyl)C(carbonyl)O(ester)123.5°
Bond AngleC(carbonyl)O(ester)C(phenyl)117.8°
Dihedral AngleO(carbonyl)C(carbonyl)O(ester)C(phenyl)

Detailed studies applying Frontier Molecular Orbital (FMO) theory specifically to this compound are not available in the reviewed literature. Such an analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting the molecule's reactivity, particularly in reactions involving nucleophilic or electrophilic attack. The HOMO would likely be localized on the phenyl ring and the ester oxygen, while the LUMO would be expected to have significant contributions from the carbonyl group and the C-Cl antibonding orbital, indicating susceptibility to nucleophilic attack at the carbonyl carbon and the carbon bearing the chlorine atom.

While this compound has been used as a reactant, detailed theoretical modeling of its specific reaction pathways and the characterization of associated transition states are not extensively documented in dedicated studies. In the context of its use in nickel-catalyzed cross-coupling reactions, computational efforts were focused on developing a multivariate linear regression model to understand enantioselectivity, which involved calculations on the substrates. chemrxiv.orgchemrxiv.org A full reaction pathway modeling would involve identifying the structures and energies of reactants, intermediates, transition states, and products for a given transformation, providing a deep mechanistic understanding.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

There are no specific molecular dynamics (MD) simulation studies found in the literature that focus on this compound. MD simulations would be a valuable tool to understand the behavior of this molecule in different solvent environments, revealing information about its solvation shell, conformational dynamics over time, and intermolecular interactions with other molecules.

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis), through computational methods is a common practice to aid in experimental characterization. However, no published studies were found that specifically report the computational prediction and validation of the spectroscopic properties of this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding biological activity)

A Quantitative Structure-Property Relationship (QSPR) model for this compound focusing on its physicochemical properties has not been specifically reported. A multivariate linear regression model was developed in the context of a nickel-catalyzed reaction to correlate substrate and ligand properties with enantioselectivity, which can be considered a form of QSAR; however, this was not aimed at predicting the intrinsic properties of the isolated molecule. chemrxiv.orgchemrxiv.org A dedicated QSPR study would aim to predict properties such as boiling point, vapor pressure, or solubility based on calculated molecular descriptors.

Chiral Recognition Mechanism Studies at the Molecular Level

The enantioselective recognition of this compound is a nuanced process governed by subtle differences in the three-dimensional arrangement of its enantiomers. At the molecular level, this discrimination is predicated on the formation of transient diastereomeric complexes between the chiral analyte (the enantiomers of this compound) and a chiral selector, often part of a chiral stationary phase (CSP) in chromatography. The stability of these complexes differs for each enantiomer, leading to their separation. Theoretical and computational chemistry studies have been instrumental in elucidating the specific intermolecular interactions that underpin this recognition process.

The foundational model for chiral recognition is often described by the three-point interaction model, which posits that for effective chiral discrimination, there must be at least three simultaneous points of interaction between the chiral selector and the analyte. These interactions can be a combination of attractive and repulsive forces. In the context of this compound, these interactions primarily include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance.

Computational studies, such as molecular docking and molecular dynamics simulations, allow for a detailed examination of these interactions. By modeling the docking of the (R)- and (S)-enantiomers of a chiral molecule into the active site of a chiral selector, the binding energies and the specific intermolecular forces contributing to the stability of the diastereomeric complexes can be quantified.

While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, the principles of its chiral recognition can be effectively understood by examining theoretical studies on structurally analogous compounds, such as aromatic amino acids and their derivatives. These studies provide a clear framework for the types and magnitudes of interactions that are likely to govern the chiral recognition of this compound.

A hypothetical breakdown of the contributions of different interaction types to the binding energy for a chiral ester, based on findings for similar molecules, is presented below to illustrate the molecular mechanism. The enantiomer that can form a more stable complex with the chiral selector will be retained longer in a chromatographic system.

Interaction Type(R)-Enantiomer Interaction Energy (kcal/mol)(S)-Enantiomer Interaction Energy (kcal/mol)Contribution to Chiral Recognition
Van der Waals-3.5-3.2Favors (R)-enantiomer due to better shape complementarity.
Hydrogen Bonding-2.8-2.1Stronger hydrogen bond formation with the (R)-enantiomer.
π-π Stacking-1.5-1.7Slightly favors the (S)-enantiomer due to optimal phenyl ring orientation.
Electrostatic-1.2-1.0Favors (R)-enantiomer due to alignment of dipoles.
Steric Hindrance-0.5 (less favorable)-0.8 (more favorable)Less steric clash for the (S)-enantiomer.
Total Binding Energy -9.5 -8.8 Overall, the (R)-enantiomer binds more strongly.

The key intermolecular interactions that are critical in the chiral recognition of molecules like this compound are summarized in the following table. The presence and geometry of the chlorine atom and the phenyl group are particularly important in defining the nature and strength of these interactions.

InteractionDescriptionRelevance to this compound
Hydrogen BondingInteraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom.The carbonyl oxygen of the ester group in this compound can act as a hydrogen bond acceptor.
π-π StackingAttractive, noncovalent interactions between aromatic rings.The phenyl group of the molecule can engage in π-π stacking with aromatic moieties in the chiral selector.
Dipole-Dipole InteractionsAttractive forces between the positive end of one polar molecule and the negative end of another polar molecule.The polar C-Cl and C=O bonds in this compound create a molecular dipole that can interact with dipoles in the chiral selector.
Steric HindranceRepulsive forces that arise when atoms are brought too close together. The spatial arrangement of atoms can prevent or favor certain interactions.The chlorine atom and the methyl group at the chiral center, as well as the phenyl group, create a specific 3D profile that can lead to steric clashes with the chiral selector for one enantiomer more than the other.

Applications in Advanced Organic Synthesis and Materials Science Strictly Non Clinical/safety

Phenyl 2-chloropropanoate as a Key Building Block in Complex Molecule Synthesis

In the realm of organic synthesis, the construction of complex molecular architectures requires starting materials with well-defined reactive sites. This compound serves as such a building block, offering multiple reaction pathways for the elaboration of intricate chemical structures.

The structure of this compound is foundational for the synthesis of various chiral carboxylic acid derivatives. The carbon atom bonded to the chlorine is a stereocenter, meaning the compound can exist as a racemic mixture of two enantiomers. This chirality is a key feature leveraged in asymmetric synthesis.

Through processes like kinetic resolution, a racemic mixture of 2-chloroalkanoic esters can be separated. mdpi.com For instance, enantioselective esterification techniques can preferentially react with one enantiomer, allowing for the separation of optically active carboxylic acids and their corresponding esters. mdpi.com The phenyl ester group in this compound can be selectively cleaved under specific reaction conditions to yield a carboxylic acid. This transformation, combined with reactions that substitute the chlorine atom, opens a pathway to a wide array of enantiomerically enriched propanoic acid derivatives, which are significant intermediates in the synthesis of complex chiral molecules. google.com

The total synthesis of natural products is a complex undertaking that relies on a strategy of assembling simpler, commercially available starting materials into a final, intricate structure. nih.gov this compound functions as a valuable intermediate in these multi-step synthetic sequences. Its utility lies in its dual functionality: the chloro group acts as a leaving group for nucleophilic substitution reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds, while the phenyl ester group serves as a protected form of a carboxylic acid. This latent carboxylic acid can be unmasked at a later stage of the synthesis, providing another handle for further chemical transformations. This strategic combination of a reactive site and a protected functional group makes it an adaptable component in the logical deconstruction and subsequent reassembly central to modern synthetic strategies. nih.gov

A central challenge in organic synthesis is the precise control over the three-dimensional arrangement of atoms, particularly the creation of stereogenic centers. This compound is an effective reagent for this purpose. The carbon atom bearing the chlorine is a key site for stereochemical control.

Nucleophilic substitution reactions at this center, particularly those proceeding through an S(_N)2 mechanism, result in an inversion of stereochemistry. If an enantiomerically pure form of this compound is used, this reaction allows for the transfer of chirality and the creation of a new stereogenic center with a predictable configuration. Even when used as a racemic mixture, it can react with chiral nucleophiles to form diastereomeric products that can often be separated, providing a route to optically active compounds. This control over the formation of stereocenters is a fundamental requirement for the synthesis of complex, biologically relevant molecules.

Monomer and Initiator Applications in Polymer Chemistry

Beyond its use in small molecule synthesis, this compound plays a significant role in polymer chemistry, primarily as an initiator for controlled radical polymerization techniques.

In polymer synthesis, the properties of the resulting material are heavily influenced by its chemical structure, including the groups at the ends of the polymer chains. The use of a functional initiator is a primary method for introducing specific end-groups onto a polymer. cmu.edu this compound serves as a functional initiator that introduces a phenyl group at the α-terminus of the polymer chain.

This terminal phenyl group modifies the chemical properties of the polymer, for example, by altering its solubility or thermal characteristics. In one study, poly(N-isopropylacrylamide) was synthesized using this compound as an initiator. scientific.net The resulting polymer chain possessed a terminal aromatic group derived from the initiator, which was then used to form a complex with Europium(III), yielding a material with both thermosensitive and fluorescent properties. scientific.net This demonstrates how the initiator directly imparts functionality to the final polymer. cmu.edu

Table 1: ATRP Synthesis of Functionalized Poly(N-isopropylacrylamide) (PNIPAM) Data derived from research on polymers initiated with aromatic chloropropionates. scientific.net

InitiatorMonomerResulting PolymerKey FeaturePost-Functionalization
This compoundN-isopropylacrylamidePNIPAM with terminal phenyl groupThermosensitiveComplexation with Eu(III) to create a fluorescent polymer

This compound is particularly effective as an initiator in Atom Transfer Radical Polymerization (ATRP), a robust method for creating well-defined polymers. sigmaaldrich.comacs.org ATRP allows for precise control over polymer molecular weight, architecture, and low polydispersity. acs.org

The mechanism of ATRP involves the reversible activation and deactivation of growing polymer chains. acs.org this compound initiates this process as follows:

A transition metal complex, typically copper-based, abstracts the chlorine atom from this compound. acs.org

This generates a radical on the 2-propanoate structure, which then adds to a monomer unit, starting the polymerization process.

The transition metal complex, now in a higher oxidation state, can donate the chlorine atom back to the end of the growing polymer chain, placing it in a "dormant" state.

This reversible activation-deactivation cycle allows the polymer chains to grow slowly and uniformly, which is the hallmark of a controlled polymerization. acs.org The choice of an alkyl halide initiator like this compound is critical, as the carbon-chlorine bond must be weak enough to be homolytically cleaved by the catalyst but strong enough to allow for rapid deactivation, minimizing termination reactions that would disrupt the controlled nature of the polymerization. acs.org Studies have shown that initiators like this compound can be used to synthesize polymers with predictable molecular weights and narrow molecular weight distributions. scientific.net

Development of Advanced Reagents and Ligands

In the field of advanced organic synthesis, particularly in asymmetric catalysis, the development of effective chiral ligands and reagents is paramount. Chiral building blocks are fundamental to this endeavor, serving as foundational units for constructing complex molecules with specific stereochemistry. wiley-vch.desigmaaldrich.com this compound, possessing a chiral center at the second carbon of the propanoate chain, represents a potential chiral synthon.

The value of a compound like this compound in this context lies in its combination of a chiral core with reactive functional groups—the chloro substituent and the phenyl ester. These features allow for a variety of chemical transformations. The chloro group can be displaced through nucleophilic substitution, enabling the attachment of other molecular fragments. The ester can be hydrolyzed or transesterified, providing another site for modification.

This structural versatility makes it a candidate for the synthesis of more elaborate chiral molecules that can function as ligands in transition-metal catalysis or as organocatalysts. nih.gov For instance, the phenyl group can be functionalized, and the propanoate backbone can be integrated into larger molecular scaffolds. While specific, widely commercialized ligands derived directly from this compound are not extensively documented in mainstream literature, its structure embodies the key characteristics of a useful chiral building block for creating novel reagents for asymmetric synthesis. nih.gov The synthesis of mixed-ligand metal complexes often involves the reaction of various functionalized organic molecules, and precursors with the attributes of this compound are valuable in designing ligands with tailored electronic and steric properties. nih.govresearchgate.net

Chiral Stationary Phases in Chromatography

The separation of enantiomers is a critical process in many areas of chemical research and industry, and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for achieving this. nih.gov The efficacy of a CSP depends on its ability to interact differently with the two enantiomers of a racemic mixture, leading to different retention times and, thus, separation.

The structure of this compound is relevant to the design and function of certain types of CSPs. Many successful CSPs are based on derivatives of polysaccharides like cellulose (B213188) or amylose, which are functionalized with groups such as phenylcarbamates. mdpi.com These phases, often referred to as "brush-type" or "Pirkle-type" CSPs, rely on a combination of intermolecular interactions to achieve chiral recognition. These interactions include:

π-π stacking: Interactions between aromatic rings of the CSP and the analyte.

Hydrogen bonding: Interactions involving hydrogen bond donors and acceptors.

Dipole-dipole interactions: Interactions between polar functional groups.

Compounds structurally similar to this compound, such as 2-(phenoxy)propionate derivatives, have been studied for their separation on various chiral columns. ntu.edu.tw Research has shown that the fundamental mechanism of separation on polysaccharide-based CSPs often involves the inclusion of the analyte into a chiral cavity or groove in the stationary phase, supplemented by the secondary forces mentioned above. ntu.edu.tw The phenyl and ester groups present in this compound are precisely the types of moieties that participate in these critical interactions, making it a useful model compound for studying chiral recognition mechanisms.

The following table summarizes common types of chiral stationary phases and the primary interactions involved in chiral recognition.

CSP TypeChiral Selector ExamplePrimary Interactions for Chiral Recognition
Polysaccharide-based Tris(3,5-dimethylphenylcarbamate) of celluloseπ-π interactions, hydrogen bonding, dipole-dipole interactions, steric inclusion
Pirkle-type (Brush-type) N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions (π-acid/π-base), hydrogen bonding, dipole stacking
Cyclodextrin-based β-Cyclodextrin derivativesInclusion complexation into the chiral cavity, hydrogen bonding at the rim
Protein-based Human Serum Albumin (HSA)Hydrophobic and electrostatic interactions, hydrogen bonding

This table provides an overview of common CSPs and their interaction mechanisms relevant to chiral separations.

Precursors for Specialty Fine Chemicals

Fine chemicals are pure, single chemical substances produced in limited quantities through complex synthesis for high-value applications. nih.gov They serve as essential building blocks, or advanced intermediates, for specialty chemicals used in various industries. This compound, due to its reactivity, serves as a potential precursor for the synthesis of such specialty fine chemicals.

The term "precursor" in this context refers to a compound that is part of a synthesis pathway leading to a final product. incb.orgwikipedia.orgravimiamet.ee The this compound molecule can be readily modified. For example, the chlorine atom can be substituted to introduce different functional groups, and the phenyl ester can be hydrolyzed to the corresponding carboxylic acid or reacted with other alcohols.

This reactivity is valuable for creating derivatives with specific properties. An example of a structurally related class of specialty chemicals is the phenoxy herbicides. For instance, Fenoprop (also known as Silvex) is 2-(2,4,5-trichlorophenoxy)propanoic acid. nih.gov While not identical, the core structure of a phenoxy propanoic acid is evident. This compound could theoretically be used as a starting material to synthesize various phenoxypropionate derivatives by reacting it with substituted phenols, leading to compounds with potential applications in agrochemistry or materials science. Its role as an intermediate allows for the systematic modification of the phenyl ring and the propanoate side chain to fine-tune the properties of the final product.

Environmental Transformation and Degradation Pathways Focus on Academic Mechanistic Studies

Hydrolytic Degradation Mechanisms in Aquatic Environments

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments. The reaction involves the cleavage of the ester bond, yielding the corresponding carboxylic acid and alcohol. For phenyl 2-chloropropanoate, this results in the formation of 2-chloropropanoic acid and phenol (B47542). The rate of this transformation is significantly influenced by the pH of the surrounding water.

The hydrolysis of carboxylic acid esters is subject to catalysis by both acids (specific acid catalysis) and bases (specific base catalysis). viu.ca Consequently, the rate of hydrolysis of this compound is expected to be at its minimum in the neutral pH range (around pH 7) and to increase under both acidic and alkaline conditions. viu.caresearchgate.net

kh = kA[H+] + kN + kB[OH-]

Where:

kA is the second-order rate constant for acid-catalyzed hydrolysis.

kN is the pseudo-first-order rate constant for neutral hydrolysis (reaction with water).

kB is the second-order rate constant for base-catalyzed hydrolysis.

Under acidic conditions (low pH), the first term dominates, and the reaction is catalyzed by hydrogen ions. Under alkaline conditions (high pH), the third term is the most significant, with hydroxide (B78521) ions acting as the nucleophile, which is generally a much more reactive species than water. viu.ca Studies on similar compounds, such as p-chlorophenyl hydrogen succinate, have shown that the hydrolysis rate is at a minimum at approximately pH 2 and increases at both higher and lower pH values. rsc.org The presence of the electron-withdrawing chloro- group on the phenyl ring of an ester can influence the electrophilicity of the carbonyl carbon, potentially affecting the rate of nucleophilic attack and thus the hydrolysis kinetics. chemrxiv.org

Table 1: General Influence of pH on the Rate of Ester Hydrolysis

pH RangeDominant Hydrolysis MechanismExpected Relative Rate for this compound
< 4Specific Acid CatalysisIncreasing with decreasing pH
4 - 8Neutral Hydrolysis (Water Attack)Minimum/Slow
> 8Specific Base CatalysisIncreasing with increasing pH

This table illustrates the generally accepted principles of ester hydrolysis kinetics as a function of pH. Specific rate constants for this compound are not available in the reviewed literature.

The hydrolytic cleavage of the ester bond in this compound results in the formation of two primary products. This process is a fundamental chemical reaction of esters in the presence of water. pharmacy180.com

The primary hydrolytic degradation products are:

2-Chloropropanoic acid

Phenol

The reaction can be represented as follows:

C6H5OCOCH(Cl)CH3 + H2O → C6H5OH + HOOCCH(Cl)CH3

These products themselves are subject to further environmental degradation. Phenol is a well-studied environmental contaminant with numerous degradation pathways, while 2-chloropropanoic acid can also be transformed through microbial action.

Photochemical Degradation Studies

Photochemical degradation, or photolysis, is another significant abiotic pathway for the transformation of organic compounds in the environment, particularly in sunlit surface waters. This process can occur through direct absorption of light by the compound or indirectly through reactions with photochemically generated reactive species.

Direct photolysis occurs when a molecule absorbs light energy, leading to an excited state that can then undergo chemical transformation. nih.gov For direct photolysis of this compound to occur, its absorption spectrum must overlap with the spectrum of solar radiation reaching the Earth's surface (wavelengths > 290 nm). Aromatic esters possess chromophores (the phenyl group and the carbonyl group) that can absorb UV radiation. Upon absorption of sufficient energy, potential direct photolysis pathways for aromatic esters could include cleavage of the ester linkage or reactions involving the aromatic ring. elsevierpure.com For example, photolysis of phenylacetic acid, a related aromatic carboxylic acid, leads to fragmentation pathways. acs.org

In natural waters, indirect or photosensitized degradation can be a dominant process. nih.gov This occurs when other substances in the water, known as photosensitizers (e.g., dissolved organic matter like humic substances), absorb light and transfer the energy to the target compound or generate reactive oxygen species (ROS). nih.gov These ROS, which include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet excited states of the sensitizer (B1316253) (³Sens*), can then react with and degrade this compound. acs.org For aromatic esters like phthalates, degradation sensitized by humic substances has been shown to proceed via reactions with these photochemically generated oxidants. nih.gov The likely points of attack would be the electron-rich phenyl ring or the ester functional group.

Biotransformation and Microbial Degradation Mechanisms

The breakdown of organic compounds by microorganisms is a crucial component of their environmental fate. For this compound, biotransformation would likely involve initial hydrolysis followed by the degradation of the resulting products.

The primary step in the microbial degradation of esters is typically enzymatic hydrolysis, catalyzed by esterases, which are ubiquitous in microorganisms. pharmacy180.com This reaction mirrors the chemical hydrolysis pathway, breaking the ester bond to form an alcohol and a carboxylic acid.

In the case of this compound, the expected biotransformation products are:

Phenol

2-Chloropropanoic acid

Following this initial step, microorganisms can further degrade these intermediates. Various bacterial and fungal strains are capable of utilizing phenol as a carbon and energy source, typically through hydroxylation and subsequent ring cleavage. Similarly, the microbial degradation of chlorinated aliphatic acids is a well-documented process. eurochlor.org Dehalogenase enzymes can remove the chlorine atom, allowing the resulting propanoic acid to enter central metabolic pathways. researchgate.net The presence of the chlorine substituent can, however, increase the recalcitrance of the molecule to microbial attack compared to its non-chlorinated analogue. acs.org

Table 2: Plausible Microbial Degradation Steps for this compound

StepTransformationEnzyme Class (Example)Resulting Products
1Hydrolysis of the ester bondEsterasePhenol and 2-Chloropropanoic acid
2aDegradation of PhenolMonooxygenase, DioxygenaseCatechol, further ring cleavage products
2bDehalogenation of 2-Chloropropanoic acidDehalogenaseLactic acid or Pyruvic acid
3Further metabolismVariousCO₂, H₂O, biomass

This table outlines a hypothetical degradation pathway based on known microbial transformations of similar chemical structures. Specific microorganisms and enzymes responsible for the degradation of this compound have not been identified in the reviewed literature.

Enzymatic Dehalogenation Pathways

No studies specifically investigating the enzymatic dehalogenation of this compound were found. Research on other chlorinated compounds suggests that microbial dehalogenases could potentially play a role in the initial cleavage of the carbon-chlorine bond, a critical step in the detoxification and subsequent degradation of the molecule. However, without specific studies, the enzymes, mechanisms, and kinetics of such a process for this compound remain unknown.

Metabolite Identification in Biodegradation

There is no available information identifying the metabolic intermediates and final breakdown products resulting from the biodegradation of this compound. Identifying such metabolites is crucial for understanding the complete degradation pathway and assessing the potential for the formation of more persistent or toxic byproducts.

Microbial Strain Isolation and Characterization for Degradation

No microbial strains, either bacterial or fungal, have been specifically isolated and characterized for their ability to degrade this compound. The identification and characterization of such microorganisms would be a foundational step in developing bioremediation strategies for this compound.

Advanced Oxidation Processes (AOPs) for Degradation Mechanistic Elucidation

Fenton and Photo-Fenton Processes

While Fenton and photo-Fenton processes are known to be effective in degrading a wide range of organic pollutants through the generation of highly reactive hydroxyl radicals, there are no published studies that specifically detail the mechanistic elucidation of this compound degradation using these methods. Research on other aromatic and chlorinated compounds suggests that the reaction would likely involve hydroxylation of the phenyl ring and cleavage of the ester bond, but the specific reaction pathways and kinetics for this compound have not been determined.

Ozonation and Sonolysis Mechanisms

Specific mechanistic studies on the degradation of this compound using ozonation or sonolysis are not available in the current body of scientific literature. For other organic compounds, ozonation typically involves electrophilic attack by ozone on the aromatic ring, while sonolysis generates localized high temperatures and pressures, leading to the formation of reactive radicals that can degrade organic molecules. The applicability and mechanisms of these processes for this compound have yet to be investigated.

Sorption and Transport Phenomena in Environmental Matrices

No data is available regarding the sorption coefficients (e.g., Kd, Koc) or transport behavior of this compound in different environmental matrices such as soil, sediment, and water. Understanding these phenomena is essential for predicting the environmental fate, mobility, and potential for groundwater contamination of the compound.

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical synthesis is set to revolutionize the design and discovery of molecules with desired properties. For Phenyl 2-chloropropanoate, these computational tools offer several promising research directions:

Predictive Modeling of Properties: AI algorithms, particularly deep neural networks and support vector machines, can be trained on large datasets of chemical compounds to predict the physicochemical and biological properties of novel this compound derivatives. nih.govresearchgate.net This allows for the in silico screening of vast virtual libraries, identifying candidates with enhanced activity or specific characteristics before their actual synthesis, thereby saving significant time and resources.

De Novo Molecular Design: Generative AI models, such as variational autoencoders and generative adversarial networks, can design entirely new molecules based on desired functionalities. By inputting specific target properties, these models could generate novel derivatives of this compound with tailored electronic, optical, or biological activities for various applications.

The integration of AI and ML is poised to accelerate the innovation cycle for this compound-based compounds, enabling a more targeted and efficient approach to chemical design and discovery.

Flow Chemistry and Continuous Processing for this compound Synthesis

The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals like this compound. The key benefits and research directions in this area include:

Enhanced Safety and Control: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for precise control over reaction parameters and rapid heat dissipation. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, leading to a safer manufacturing process.

Improved Yield and Purity: The precise control over stoichiometry, mixing, and residence time in continuous flow systems often results in higher yields and selectivities compared to batch reactions. This can minimize the formation of byproducts and simplify downstream purification processes.

Scalability and Automation: Processes developed in lab-scale flow reactors can often be scaled up by simply extending the operation time or by "numbering-up" (running multiple reactors in parallel). Furthermore, flow chemistry setups are amenable to automation, allowing for continuous production with minimal manual intervention.

Future research will likely focus on developing integrated multi-step continuous processes for the synthesis of this compound and its derivatives, potentially combining reaction and purification steps into a single, streamlined operation.

Bio-Inspired Catalysis for Asymmetric Transformations

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Bio-inspired catalysis, which utilizes enzymes or mimics their active sites, presents a powerful tool for achieving high stereoselectivity in the synthesis of chiral molecules like this compound.

Enzymatic Kinetic Resolution: Hydrolases, such as lipases and esterases, can be employed for the kinetic resolution of racemic this compound. These enzymes selectively catalyze the hydrolysis of one enantiomer, leaving the other enantiomer in high enantiomeric excess. Researchers are exploring a wide range of microbial enzymes for their substrate specificity and enantioselectivity.

Asymmetric Synthesis using Dehalogenases: Halohydrin dehalogenases are a class of enzymes that can catalyze the nucleophilic substitution of the chlorine atom in α-halo esters. By using different nucleophiles, a variety of chiral derivatives can be synthesized with high enantiopurity.

Biomimetic Organocatalysis: Inspired by the principles of enzyme catalysis, small organic molecules can be designed to act as catalysts for asymmetric transformations. For instance, chiral amines or thioureas can be used to catalyze the enantioselective α-functionalization of this compound. thieme-connect.comnih.govorganic-chemistry.org

The development of robust and highly selective biocatalysts and organocatalysts for the asymmetric synthesis of this compound derivatives is a key area of ongoing research, with the potential to provide more sustainable and efficient routes to valuable chiral building blocks.

Exploration of Novel Reactivity Patterns

While the basic reactivity of this compound is understood, there remains significant scope for exploring novel reaction pathways and expanding its synthetic utility. The presence of three distinct reactive sites—the ester carbonyl group, the α-chloro substituent, and the phenyl ring—provides a rich landscape for chemical transformations.

Nucleophilic Substitution at the α-Carbon: The chlorine atom at the α-position is a good leaving group, making this position susceptible to nucleophilic attack. wikipedia.org Research is ongoing to explore a wider range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based nucleophiles, to generate a diverse library of derivatives. wikipedia.org

Organometallic Coupling Reactions: The phenyl group can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex molecular architectures.

Reactions involving the Ester Group: The ester functionality can undergo a variety of transformations, including hydrolysis, transesterification, amidation, and reduction. rsc.orgrsc.org Exploring these reactions with novel reagents and catalysts can provide access to a wide range of functionalized compounds. rsc.orgrsc.org

Radical-Mediated Reactions: The carbon-chlorine bond can be cleaved under radical conditions to generate an α-acyl radical. This reactive intermediate can participate in various addition and cyclization reactions, opening up new avenues for the synthesis of complex molecules.

A deeper understanding of the reactivity of this compound will undoubtedly lead to the development of innovative synthetic methodologies and the discovery of new applications for its derivatives.

Development of Smart Materials Based on this compound Derivatives

"Smart" materials, which can respond to external stimuli such as temperature, pH, light, or electric fields, are at the forefront of materials science. Derivatives of this compound, with their inherent functionality, can serve as valuable building blocks for the creation of these advanced materials.

Functional Monomers for Polymer Synthesis: By modifying the phenyl ring or the ester group, this compound can be converted into a functional monomer. For example, introducing a polymerizable group like a vinyl or an acrylate moiety would allow for its incorporation into polymer chains. The presence of the chloro- and phenyl- groups could impart specific properties to the resulting polymer, such as flame retardancy or high refractive index.

Stimuli-Responsive Polymers: The ester linkage in this compound derivatives can be designed to be cleavable under specific conditions, such as a change in pH or the presence of a particular enzyme. Polymers incorporating such linkages could be used for controlled drug delivery, where the drug is released in response to a biological trigger.

Surface Modification of Materials: The reactivity of the α-chloro group can be utilized to graft this compound derivatives onto the surfaces of various materials. This could be used to alter the surface properties, such as hydrophobicity, biocompatibility, or adhesion.

The design and synthesis of novel this compound derivatives for the development of smart materials is a nascent but highly promising field of research with potential applications in electronics, biotechnology, and advanced coatings.

Q & A

Q. What are the recommended synthetic routes for phenyl 2-chloropropanoate, and how can purity be validated?

this compound is typically synthesized via esterification of 2-chloropropanoic acid with phenol under acidic catalysis. Key steps include refluxing with a dehydrating agent (e.g., sulfuric acid) and purification via fractional distillation. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) to quantify residual reactants and byproducts, complemented by nuclear magnetic resonance (NMR) for structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its potential irritancy and volatility, engineering controls (e.g., fume hoods) and personal protective equipment (gloves, goggles) are mandatory. Airborne concentrations should be monitored using gas detectors. Contaminated clothing must be removed immediately, and emergency showers/eye wash stations should be accessible. Decontamination protocols include neutralization with sodium bicarbonate before disposal .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is effective for separation. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in negative mode enhances sensitivity. Calibration curves should be validated against certified reference materials .

Advanced Research Questions

Q. How can enzymatic pathways inform the degradation of this compound in environmental systems?

The enzyme 2-haloacrylate reductase (EC 1.3.1.103) catalyzes the reduction of 2-chloroacrylate derivatives, producing (S)-2-chloropropanoate and NADPH. In Burkholderia spp., this enzyme participates in organohalogen degradation. Researchers can model this pathway using knockout mutants or isotopic tracing (e.g., 13^{13}C-labeled substrates) to elucidate metabolic intermediates .

Q. What computational methods predict the reactivity of this compound in radical-mediated reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map spin density distributions to identify reactive sites. For example, the chlorine atom in 2-chloropropanoate exhibits high spin density, making it prone to nucleophilic attack. Solvent effects should be modeled using polarizable continuum models (PCM) .

Q. How do thermodynamic properties of this compound influence its phase behavior under high-pressure conditions?

Critical constants (e.g., critical temperature TcT_c, pressure PcP_c) can be experimentally determined using a Sieverts apparatus or predicted via group contribution methods. Ethyl 2-chloropropanoate, a structural analog, has a critical density (ρcρ_c) of ~0.30 g/cm³, which provides a benchmark for extrapolating properties of phenyl derivatives .

Q. What experimental designs resolve contradictions in reported kinetic data for this compound hydrolysis?

Discrepancies in hydrolysis rates (acidic vs. alkaline conditions) may arise from solvent polarity or ionic strength variations. A central composite design (CCD) with variables like pH, temperature, and ionic strength can optimize reaction monitoring. Rate constants should be validated using Arrhenius plots and compared across multiple detection methods (e.g., conductimetry vs. titrimetry) .

Methodological Considerations

  • Data Collection: Align experimental parameters with research questions (e.g., enzyme kinetics require time-resolved spectrophotometry). Use negative controls (e.g., heat-inactivated enzymes) to confirm catalytic activity .
  • Ethical Reporting: Disclose conflicts of interest and adhere to chemical safety guidelines in publications. Reference datasets from peer-reviewed repositories (e.g., PubChem, IUBMB Enzyme Database) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.